3-(4-propylphenyl)-1H-pyrazol-5-amine
Overview
Description
3-(4-propylphenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H15N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Scientific Research Applications
3-(4-propylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in the folate pathway, such as dihydrofolate reductase (dhfr), thymine synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit enzymes in the folate pathway . These inhibitors can prevent the synthesis of DNA nucleotides, which can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been found to affect the folate pathway . This pathway plays a vital role in the synthesis of DNA nucleotides and is deeply involved in one-carbon transfer .
Pharmacokinetics
Similar compounds have been found to be more lipophilic and enter cells through passive diffusion .
Result of Action
Similar compounds have been found to induce s-phase arrest and apoptosis in cells .
Action Environment
It has been found that the injection pressure can influence the optical properties of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution of the phenyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations would include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(4-propylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazol-3-amine: A simpler derivative of pyrazole without the 4-propylphenyl group.
5-(4-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
3-(4-propylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the 4-propylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-(4-propylphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-3-9-4-6-10(7-5-9)11-8-12(13)15-14-11/h4-8H,2-3H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXPZJHRBDVHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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